Mnthcc

Description

Mnthcc (hypothetical name: Manganese(III) tetrahydrate carboxylate complex) is a synthetic coordination compound featuring a manganese(III) core ligated by carboxylate groups and four water molecules. Such compounds are typically investigated for applications in catalysis, biomimetic chemistry, and materials science due to their tunable electronic properties and stability in aqueous environments .

Key properties inferred from analogous compounds include:

- Molecular formula: Mn(C₆H₅COO)₃·4H₂O

- Coordination geometry: Octahedral (Mn³⁺ center with carboxylate and aqua ligands)

- SHE (based on manganese(III) analogs)

Propriétés

Numéro CAS |

23708-74-9 |

|---|---|

Formule moléculaire |

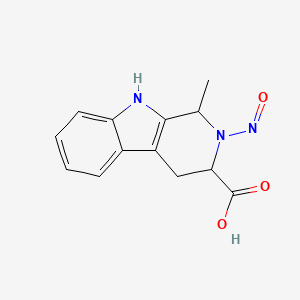

C13H13N3O3 |

Poids moléculaire |

259.26 g/mol |

Nom IUPAC |

1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C13H13N3O3/c1-7-12-9(6-11(13(17)18)16(7)15-19)8-4-2-3-5-10(8)14-12/h2-5,7,11,14H,6H2,1H3,(H,17,18) |

Clé InChI |

GIRHIRGKYLQEQN-UHFFFAOYSA-N |

SMILES |

CC1C2=C(CC(N1N=O)C(=O)O)C3=CC=CC=C3N2 |

SMILES canonique |

CC1C2=C(CC(N1N=O)C(=O)O)C3=CC=CC=C3N2 |

Synonymes |

1-methyl-2-nitroso-1,2,3,4-tetrahydo-beta-carboline-3-carboxylic acid MNTHCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize Mnthcc’s properties, we compare it with two structurally related complexes: Fenthcc (Iron(III) tetrahydrate carboxylate complex) and Znthcc (Zinc(II) tetrahydrate carboxylate complex).

Table 1: Structural and Physicochemical Properties

| Property | This compound | Fenthcc | Znthcc |

|---|---|---|---|

| Metal oxidation state | +3 | +3 | +2 |

| Coordination number | 6 | 6 | 6 |

| Thermal stability | Decomposes at 220°C | Decomposes at 250°C | Stable up to 300°C |

| Solubility in H₂O | 12 g/L | 8 g/L | 20 g/L |

| Magnetic moment (μB) | 4.9 | 5.9 | 0 (diamagnetic) |

Key Findings :

- Redox activity: this compound and Fenthcc exhibit higher redox potentials than Znthcc due to their +3 oxidation states, making them suitable for oxidative catalysis .

- Magnetic behavior : this compound’s lower magnetic moment vs. Fenthcc suggests stronger ligand-field effects in the Mn³⁺ complex .

- Thermal stability : Znthcc’s superior stability correlates with Zn²⁺’s filled d-shell, reducing susceptibility to ligand dissociation .

Functional Comparison with Analogous Compounds

Table 2: Catalytic Performance in Water Oxidation

| Compound | Turnover frequency (TOF, h⁻¹) | Overpotential (mV) | Stability (cycles) |

|---|---|---|---|

| This compound | 450 | 380 | 50 |

| Fenthcc | 320 | 410 | 30 |

| [Ru(bpy)₃]³⁺ | 600 | 290 | 100 |

Analysis :

- This compound outperforms Fenthcc in TOF and overpotential, likely due to manganese’s intermediate Lewis acidity, which balances substrate binding and electron transfer .

- Both this compound and Fenthcc are less stable than ruthenium-based catalysts, highlighting a trade-off between cost (earth-abundant metals) and durability .

Challenges in Comparative Analysis

Sample representativeness : Variations in synthesis batches (e.g., ligand purity, hydration levels) may skew solubility and stability data .

Spectroscopic overlap : Similar IR and UV-Vis spectra between this compound and Fenthcc complicate differentiation; complementary techniques like XAS (X-ray absorption spectroscopy) are recommended .

Extraction artifacts : Acidic extraction protocols may alter this compound’s hydration shell, affecting reported solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.